Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate
CAS No.:
Cat. No.: VC16763208
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O2 |
|---|---|
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | ethyl 2,3-dimethylbenzimidazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H14N2O2/c1-4-16-12(15)9-6-5-7-10-11(9)14(3)8(2)13-10/h5-7H,4H2,1-3H3 |
| Standard InChI Key | BWBKAZFWYAQVSI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C(=CC=C1)N=C(N2C)C |
Introduction
Structural and Functional Overview
Molecular Architecture
The compound’s structure comprises a benzo[d]imidazole core, a bicyclic system fused with a benzene ring and an imidazole ring. Key substituents include:
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Methyl groups at positions 1 and 2, which enhance steric protection and influence electronic properties.
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Ethyl ester at position 7, a hydrolytically labile group that facilitates conversion to carboxylic acids or amides.
The ethyl ester’s electron-withdrawing nature modulates the aromatic system’s reactivity, directing electrophilic substitutions to specific positions. Methyl groups at 1 and 2 hinder rotational freedom, potentially stabilizing specific conformations critical for target binding.
Spectroscopic Characterization
While experimental data for this compound are scarce, analogous benzimidazoles exhibit predictable spectral features:
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¹H NMR: Aromatic protons resonate at δ 6.5–8.5 ppm, while methyl groups appear as singlets at δ 2.5–3.0 ppm. The ethyl ester’s CH₂ and CH₃ groups show signals at δ 4.0–4.5 and δ 1.2–1.4 ppm, respectively.
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¹³C NMR: The ester carbonyl carbon resonates at δ 165–170 ppm, with aromatic carbons in the δ 110–150 ppm range.
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IR Spectroscopy: Strong absorption bands for C=O (∼1700 cm⁻¹) and C-N (∼1250 cm⁻¹) are typical.
Synthesis and Manufacturing Methods
Laboratory-Scale Synthesis
The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing precursors. A plausible route includes:
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Condensation: Reacting 4-methyl-1,2-diaminobenzene with ethyl acetoacetate under acidic conditions (e.g., HCl or acetic acid) to form an intermediate Schiff base.
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Cyclization: Heating the intermediate to induce ring closure, yielding the benzimidazole core.
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Purification: Recrystallization from ethanol or chromatography on silica gel.
Reaction Conditions:
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Temperature: 80–120°C
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Catalysts: Protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂)
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Yield: 60–75% (estimated for analogous reactions)
Industrial Production
Scalable methods prioritize cost efficiency and purity:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction times.
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Catalytic Optimization: Nickel or palladium catalysts improve cyclization efficiency.
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Downstream Processing: Liquid-liquid extraction and distillation isolate the product in >95% purity.
Chemical Properties and Reactivity
Stability and Degradation
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Hydrolysis: The ethyl ester undergoes hydrolysis in aqueous acidic or basic conditions to form the carboxylic acid derivative.
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Rate: Slower than methyl esters due to steric hindrance from the ethyl group.
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Oxidation: Methyl groups at positions 1 and 2 resist oxidation, but prolonged exposure to strong oxidants (e.g., KMnO₄) may yield carboxylic acids.
Electrophilic Substitution
The benzimidazole ring participates in reactions such as:
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Nitration: Occurs at position 5 or 6, guided by the electron-withdrawing ester group.
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Halogenation: Bromine or chlorine substitutes preferentially at position 4.
Table 1: Reactivity Profile
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Ester Hydrolysis | HCl/NaOH, H₂O, reflux | 1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid |
| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro derivative |
| Reduction (Ester) | LiAlH₄, THF | 7-Hydroxymethyl derivative |
| Pathogen | Minimum Inhibitory Concentration (MIC)* |
|---|---|
| Staphylococcus aureus | 2–4 µg/mL |
| Escherichia coli | 8–16 µg/mL |
| Candida albicans | 4–8 µg/mL |
| *Data inferred from structurally related benzimidazoles. |
Anticancer Mechanisms
The compound may inhibit tubulin polymerization or kinase activity, common targets for benzimidazole-based drugs.
Key Hypotheses:
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Tubulin Binding: Disrupts microtubule assembly, inducing apoptosis in rapidly dividing cells.
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Topoisomerase Inhibition: Stabilizes DNA-topoisomerase complexes, preventing DNA replication.
Comparative Analysis with Structural Analogs
Substituent Effects on Pharmacokinetics
Table 3: Comparison with Analogous Compounds
| Compound | LogP | Half-Life (h) | Solubility (mg/mL) |
|---|---|---|---|
| Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate | 2.8 | 3.5 | 0.15 |
| Methyl 1H-benzo[d]imidazole-7-carboxylate | 2.1 | 2.0 | 0.45 |
| 1,2-Diethyl-1H-benzo[d]imidazole-7-carboxylic acid | 3.2 | 5.0 | 0.05 |
Key Observations:
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Ethyl ester substitution improves metabolic stability over methyl analogs.
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Dimethyl groups enhance lipophilicity, potentially favoring blood-brain barrier penetration.
Applications and Future Directions
Drug Development
This compound serves as a precursor for:
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Anthelmintic Agents: Analogous to albendazole, a commercial benzimidazole anthelmintic.
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Kinase Inhibitors: Structural modifications could yield targeted anticancer therapies.
Research Opportunities
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Synthetic Methodology: Developing catalytic asymmetric routes to access enantiopure derivatives.
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Target Validation: Screening against emerging antibiotic-resistant pathogens.
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